Home > Products > Screening Compounds P72644 > Padeliporfin dipotassium
Padeliporfin dipotassium - 698393-30-5

Padeliporfin dipotassium

Catalog Number: EVT-10960615
CAS Number: 698393-30-5
Molecular Formula: C37H41K2N5O9PdS
Molecular Weight: 916.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Padeliporfin dipotassium, also known as palladium bacteriopheophorbide monolysine taurine, is a water-soluble chlorophyll derivative employed primarily in vascular-targeted photodynamic therapy. It is utilized for the treatment of low-risk prostate cancer, aiming to selectively destroy cancerous tissues while preserving surrounding healthy structures. Padeliporfin is classified as a photosensitizer, which means it can absorb light and subsequently convert it into reactive oxygen species that induce cell death in targeted areas.

Source and Classification

Padeliporfin is derived from natural chlorophyll compounds and has been developed for clinical use in oncology. It is classified under the category of photosensitizers used in photodynamic therapy. Its chemical formula is C37H41K2N5O9PdS\text{C}_{37}\text{H}_{41}\text{K}_2\text{N}_5\text{O}_9\text{PdS} and it has a molecular weight of approximately 916.44 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of padeliporfin involves several steps that typically include the modification of natural chlorophyll derivatives to enhance solubility and efficacy as a photosensitizer. The specific synthetic pathway includes:

  1. Formation of Palladium Complex: Chlorophyll derivatives are reacted with palladium salts to form palladium complexes.
  2. Modification for Solubility: The introduction of sulfonate groups enhances the water solubility of the compound, making it suitable for intravenous administration.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and efficacy.

The compound's synthesis is critical for its application in medical settings, ensuring that it remains stable and effective when administered intravenously.

Molecular Structure Analysis

Structure and Data

Padeliporfin dipotassium possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its photosensitizing properties. The detailed structural formula includes:

  • Core Structure: A modified bacteriochlorophyll backbone.
  • Functional Groups: Contains carboxylate and sulfonate moieties which enhance solubility.
  • Metal Coordination: The presence of palladium ions within the structure.

Key structural data includes:

  • Molecular Weight: 916.44 g/mol
  • Chemical Formula: C37H41K2N5O9PdS\text{C}_{37}\text{H}_{41}\text{K}_2\text{N}_5\text{O}_9\text{PdS}
  • Solubility: Water-soluble, with a logP value indicating favorable distribution characteristics .
Chemical Reactions Analysis

Reactions and Technical Details

Padeliporfin undergoes specific photochemical reactions upon exposure to light, particularly at a wavelength of 753 nm. The primary reactions include:

  1. Generation of Reactive Oxygen Species: Upon activation by light, padeliporfin generates reactive oxygen species such as hydroxyl radicals and superoxide radicals.
  2. Vascular Shutdown Mechanism: The formation of these reactive species leads to endothelial cell damage, thrombosis, and subsequent occlusion of tumor vasculature .
  3. Cell Necrosis Induction: The resultant hypoxia and oxidative stress cause necrosis in targeted tumor cells.

These reactions are pivotal for its therapeutic effects in treating localized cancers.

Mechanism of Action

Process and Data

The mechanism by which padeliporfin exerts its therapeutic effects involves several steps:

  1. Administration: Padeliporfin is administered intravenously.
  2. Circulation and Retention: It remains predominantly within the vascular system due to its high protein binding capacity (approximately 99% bound to plasma proteins) and minimal extravasation into surrounding tissues .
  3. Activation by Light: When exposed to specific wavelengths of light, padeliporfin activates and produces reactive oxygen species.
  4. Induction of Vascular Damage: This leads to local vasodilation followed by vasoconstriction, resulting in blood flow cessation to the tumor area.
  5. Cell Death: The combination of hypoxia and oxidative damage culminates in tumor cell necrosis.

This targeted approach minimizes damage to healthy tissues while effectively treating cancerous lesions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Padeliporfin is typically presented as a dark green solution due to its chlorophyll-like structure.
  • Solubility: Highly soluble in water, with solubility reported at approximately 0.0271 mg/mL .

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to light when exposed outside clinical settings.
  • pKa Values: Significant pKa values include -1.2 (strongest acidic) and 6.03 (strongest basic), indicating its behavior in biological systems .
  • LogP Value: The logP value indicates hydrophilicity (-0.19), suggesting favorable pharmacokinetics for intravenous use.
Applications

Scientific Uses

Padeliporfin dipotassium is primarily used in the field of oncology for:

  1. Vascular-Targeted Photodynamic Therapy: Specifically approved for the treatment of low-risk localized prostate cancer, allowing for tissue-preserving treatment strategies .
  2. Research Applications: Investigated for potential uses in other malignancies due to its ability to selectively target vascular systems associated with tumors.

Clinical trials have demonstrated its efficacy compared to traditional treatments, solidifying its role in modern cancer therapy .

Introduction to Photosensitizer Development in Oncology

Evolution of Photodynamic Therapy Agents

Photodynamic therapy (PDT) has transformed from experimental concept to clinically validated cancer treatment over three generations of photosensitizers. First-generation agents, primarily hematoporphyrin derivatives (Photofrin), emerged in the 1990s as the earliest clinically approved photosensitizers. Despite their pioneering role, these compounds exhibited significant limitations: complex chemical mixtures, weak absorption at clinically relevant wavelengths (typically 630 nm), and extended cutaneous photosensitivity lasting several weeks [1] [7]. The quest for improved agents led to second-generation structured photosensitizers, including chlorins (e.g., Temoporfin), phthalocyanines, and benzoporphyrins. These agents featured enhanced molar extinction coefficients and longer activation wavelengths (650–690 nm), enabling slightly deeper tissue penetration [4] [10]. However, their predominantly hydrophobic nature caused aggregation in biological environments, reducing singlet oxygen quantum yields and impeding consistent tumor targeting [7].

Third-generation agents address these limitations through molecular engineering and nanoformulations. Padeliporfin dipotassium exemplifies this evolution as a bacteriochlorophyll-derived photosensitizer optimized for vascular-targeted PDT (VTP). Its near-infrared absorption peak (753 nm) and rapid clearance kinetics represent paradigm shifts in photosensitizer design [2] [9]. Table 1 compares key photophysical properties across generations:

Table 1: Evolution of Photosensitizer Properties in PDT

GenerationRepresentative AgentsAbsorption λ_max (nm)Singlet Oxygen Quantum Yield (ΦΔ)Tissue Penetration Depth (mm)Clearance Half-life
FirstPhotofrin6300.10–0.152–4Weeks
SecondTemoporfin6520.30–0.405–7Days-weeks
SecondVerteporfin6900.25–0.356–8Hours-days
ThirdPadeliporfin dipotassium7530.40–0.5010–15Minutes-hours

Sources: [1] [4] [7]

Limitations of Porphyrin-Based Photosensitizers

Conventional porphyrin photosensitizers face four fundamental constraints in oncologic applications:

  • Spectral Limitations: Most porphyrins absorb strongly in the 400–600 nm range ("phototherapeutic window I"), where hemoglobin and melanin exhibit competitive absorption. This restricts effective light penetration to superficial tumors (<5 mm depth) [5] [8]. While modified chlorins extend absorption to 650–700 nm, penetration remains inadequate for deep-seated solid tumors.

  • Molecular Aggregation: The hydrophobic cores of porphyrins and chlorins promote π-π stacking in aqueous physiological environments. This aggregation quenches triplet-state formation, reducing singlet oxygen quantum yields by >50% compared to monomeric states [4] [10]. For example, Temoporfin requires liposomal formulation (Foslip) to mitigate aggregation, complicating pharmaceutical reproducibility [7].

  • Prolonged Photosensitivity: Extended systemic circulation (half-lives >20 hours) and preferential accumulation in skin tissues necessitate stringent light avoidance for 4–6 weeks post-administration. This significantly impacts patient quality of life and limits outpatient applicability [1] [7].

  • Oxygen Dependence: Type II photochemical reactions require substantial tissue oxygen concentrations. Porphyrin-based PDT exacerbates tumor hypoxia by consuming oxygen during therapy, creating self-limiting conditions in poorly vascularized regions [5] [8].

Table 2: Molecular and Clinical Limitations of Porphyrin Photosensitizers

Limitation CategoryMolecular MechanismClinical Consequence
Suboptimal AbsorptionSoret band dominance (400–450 nm)Limited tissue penetration; heating of superficial layers
Aggregation-induced Quenchingπ-π stacking reducing triplet state lifetimeInconsistent efficacy; formulation complexity
Delayed ClearanceLipophilicity-mediated accumulation in RES/skinProlonged photosensitivity (weeks)
Oxygen DependencyType II photochemistry consuming ambient O₂Self-limiting efficacy in hypoxic tumors

Sources: [1] [4] [7]

Rationale for Bacteriochlorophyll-Derived Compounds

Bacteriochlorophyll derivatives address porphyrin limitations through unique photophysical and biochemical properties:

  • Near-Infrared Absorption: Native bacteriochlorophylls exhibit Q-band absorption at 760–780 nm within "phototherapeutic window II" (650–950 nm), where tissue scattering is minimized and water absorption remains low. This enables 10–15 mm penetration depths—critical for treating prostate and pancreatic tumors [2] [9]. Padeliporfin dipotassium maintains this advantage with a redshifted peak at 753 nm after structural modifications [9].

  • Enhanced Photodynamic Efficiency: The palladium(II) core in padeliporfin dipotassium substitutes native magnesium, stabilizing the macrocycle against photobleaching while maintaining high triplet-state quantum yields (ΦT = 0.92). This generates singlet oxygen quantum yields (ΦΔ) of 0.4–0.5 in physiological environments—2–3 times greater than Photofrin [2] [6]. Crucially, padeliporfin dipotassium operates predominantly via Type I photochemical reactions, generating hydroxyl radicals and superoxide ions independent of ambient oxygen concentrations [2] [9]:

Padeliporfin* + Substrate → Radicals → Reactive Oxygen Species  
  • Vascular Targeting Mechanism: Unlike porphyrins that extravasate into tumor parenchyma, padeliporfin dipotassium remains confined to plasma due to its high water solubility and albumin binding. Upon light activation, it generates immediate endothelial damage, triggering vasoconstriction, thrombosis, and tumor-selective vascular occlusion. This mechanism enables cytotoxic effects independent of cellular uptake heterogeneity [2] [6] [9].

  • Rapid Clearance Dynamics: Structural modifications via retro-Dieckmann ring opening with taurine yield padeliporfin dipotassium—a highly soluble compound cleared within hours (plasma half-life = 23 minutes). This minimizes systemic exposure and reduces post-procedural photosensitivity to <24 hours [6] [9]. The chemical evolution from bacteriochlorophyll to padeliporfin is shown below:

Bacteriochlorophyll a → Pd-bacteriopheophorbide (Padoporfin) → Taurine conjugation → Padeliporfin dipotassium  

The strategic redesign of bacteriochlorophyll scaffolds thus overcomes spectral, pharmacokinetic, and targeting constraints that hindered porphyrin-based photosensitizers, establishing a new paradigm for vascular-targeted PDT in deep tumors.

Properties

CAS Number

698393-30-5

Product Name

Padeliporfin dipotassium

IUPAC Name

dipotassium;3-[(2S,3S,8Z,12R,13R)-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-(1-oxidoethylidene)-18-[C-oxido-N-(2-sulfonatoethyl)carbonimidoyl]-3,12,13,23-tetrahydro-2H-porphyrin-2-yl]propanoate;palladium(2+)

Molecular Formula

C37H41K2N5O9PdS

Molecular Weight

916.4 g/mol

InChI

InChI=1S/C37H45N5O9S.2K.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;;;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);;;/q;2*+1;+2/p-4/b25-16?,26-14?,29-15?,33-21-,36-24?;;;/t17-,18+,22-,23+;;;/m1.../s1

InChI Key

WSHRPKCJIRMWRW-LYQWVMPRSA-J

Canonical SMILES

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2]

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.